molecular formula C11H9Cl2NO B8486782 1,3-Dichloro-7-methoxy-4-methylisoquinoline

1,3-Dichloro-7-methoxy-4-methylisoquinoline

Cat. No.: B8486782
M. Wt: 242.10 g/mol
InChI Key: FNPBRFRNEFTLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-7-methoxy-4-methylisoquinoline is a useful research compound. Its molecular formula is C11H9Cl2NO and its molecular weight is 242.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

1,3-dichloro-7-methoxy-4-methylisoquinoline

InChI

InChI=1S/C11H9Cl2NO/c1-6-8-4-3-7(15-2)5-9(8)11(13)14-10(6)12/h3-5H,1-2H3

InChI Key

FNPBRFRNEFTLCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=C(N=C1Cl)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of i-Pr2NH (1.95 g, 19.3 mmol) in anhydrous THF (40 mL) was added dropwise n-BuLi (7.72 mL, 19.3 mmol, 2.50 M in hexane) at −78° C. under N2 atmosphere. After 30 minutes, 1,3-dichloro-7-methoxyisoquinoline (described in step 2 of Intermediate 12) (4.00 g, 17.5 mmol) in anhydrous THF (20 mL) was added to the reaction. After 15 minutes, MeI (4.97 g, 35.0 mmol) was added dropwise. The resulting mixture was warmed to 25° C. and allowed to stir for 16 hours. The reaction was quenched with H2O (150 mL) followed by an ethyl acetate extraction/workup to give the crude product, which was purified by prep-HPLC (0.1% TFA as additive). Most of CH3CN was removed under reduced pressure and extracted with EtOAc (50 mL×3). The combined organic layers were washed with H2O (50 mL) and brine (50 mL), dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give 1,3-dichloro-7-methoxy-4-methylisoquinoline (2.0 g, yield 47%) as an off-white solid.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.97 g
Type
reactant
Reaction Step Three

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